methyl 3-chloro-2-isocyanatobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-chloro-2-isocyanatobenzoate is an organic compound that is used in a variety of scientific applications. It is a colorless, crystalline solid that is highly reactive and can be used as a catalyst in organic synthesis reactions. It is also used as a reagent in the synthesis of other organic compounds and can be used as a building block for more complex molecules. In addition, it has been studied for its potential therapeutic applications, including its ability to act as an inhibitor of certain enzymes.

Aplicaciones Científicas De Investigación

Methyl 3-chloro-2-isocyanatobenzoate has a variety of scientific research applications. It can be used as a catalyst in organic synthesis reactions, as a reagent in the synthesis of other organic compounds, and as a building block for more complex molecules. In addition, it has been studied for its potential therapeutic applications, including its ability to act as an inhibitor of certain enzymes.

Mecanismo De Acción

Methyl 3-chloro-2-isocyanatobenzoate acts as an inhibitor of certain enzymes by binding to the active site of the enzyme and blocking the enzyme’s catalytic activity. This inhibition is reversible and can be reversed by the addition of an appropriate substrate or by the addition of a competitive inhibitor.

Biochemical and Physiological Effects

Methyl 3-chloro-2-isocyanatobenzoate has been studied for its potential therapeutic applications, including its ability to act as an inhibitor of certain enzymes. In addition, it has been studied for its potential effects on biochemical and physiological processes, including its ability to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates, proteins, and lipids.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 3-chloro-2-isocyanatobenzoate has a number of advantages for use in laboratory experiments. It is highly reactive and can be used as a catalyst in organic synthesis reactions. It is also relatively inexpensive and readily available in the laboratory. However, it is highly toxic and must be handled with caution. In addition, it is volatile and can be difficult to store for long periods of time.

Direcciones Futuras

There are a number of potential future directions for research related to methyl 3-chloro-2-isocyanatobenzoate. These include further research into its potential therapeutic applications, its effects on biochemical and physiological processes, and its potential uses as a catalyst in organic synthesis reactions. In addition, further research into its mechanism of action, its toxicity, and its storage requirements could help to improve its use in laboratory experiments. Finally, further research into its potential uses as a building block for more complex molecules could help to expand its use in synthetic organic chemistry.

Métodos De Síntesis

Methyl 3-chloro-2-isocyanatobenzoate can be synthesized in several ways. One method is the reaction of 3-chlorobenzoic acid with methyl isocyanate in the presence of a catalyst. This reaction produces a reaction product that is a mixture of methyl 3-chloro-2-isocyanatobenzoate and other isocyanates. Another method involves the reaction of 3-chloro-2-isocyanatobenzene with methyl isocyanate in the presence of a catalyst. This reaction produces a reaction product that is a mixture of methyl 3-chloro-2-isocyanatobenzoate and other isocyanates.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of methyl 3-chloro-2-isocyanatobenzoate can be achieved through a two-step reaction process. The first step involves the synthesis of 3-chloro-2-nitrobenzoic acid, which is then converted to the desired product through a reaction with methyl isocyanate.", "Starting Materials": [ "2-chlorobenzoic acid", "Nitric acid", "Sulfuric acid", "Methanol", "Methyl isocyanate" ], "Reaction": [ "Step 1: Synthesis of 3-chloro-2-nitrobenzoic acid", "1. Mix 2-chlorobenzoic acid, nitric acid, and sulfuric acid in a round-bottom flask.", "2. Heat the mixture to 80-90°C for 2-3 hours with constant stirring.", "3. Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.", "4. Collect the yellow precipitate by filtration and wash it with water and methanol.", "5. Dry the product under vacuum to obtain 3-chloro-2-nitrobenzoic acid.", "Step 2: Conversion of 3-chloro-2-nitrobenzoic acid to methyl 3-chloro-2-isocyanatobenzoate", "1. Dissolve 3-chloro-2-nitrobenzoic acid in methanol in a round-bottom flask.", "2. Add methyl isocyanate dropwise to the solution with constant stirring.", "3. Heat the mixture to reflux for 2-3 hours.", "4. Cool the mixture to room temperature and pour it into a beaker containing ice-cold water.", "5. Collect the white precipitate by filtration and wash it with water and methanol.", "6. Dry the product under vacuum to obtain methyl 3-chloro-2-isocyanatobenzoate." ] } | |

Número CAS |

113615-79-5 |

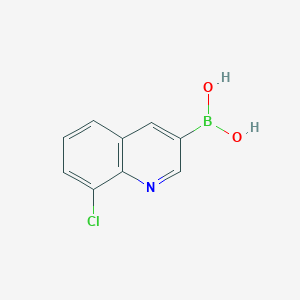

Fórmula molecular |

C9H6ClNO3 |

Peso molecular |

211.6 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.